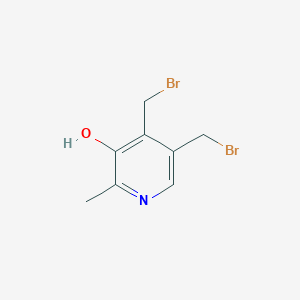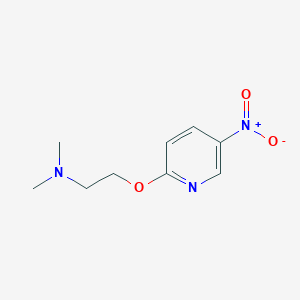![molecular formula C13H10BrN B8700102 Benzo[b]quinolizinium, bromide CAS No. 7547-88-8](/img/structure/B8700102.png)
Benzo[b]quinolizinium, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]quinolizinium, bromide is a polycyclic aromatic compound with a quaternary nitrogen atom It is known for its unique structural properties and its ability to interact with nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzo[b]quinolizinium, bromide can be synthesized through several methods. One common approach involves the use of 2-pyridinecarboxaldehyde as a starting material . The synthesis typically involves a series of reactions, including cyclization and bromination, to form the final product. Another method involves the use of palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]quinolizinium, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolizinium derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the benzo[b]quinolizinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]quinolizinium derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Benzo[b]quinolizinium, bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorescent dyes and DNA intercalators. Its unique structure allows for the development of compounds with specific photophysical properties.
Biology: This compound is studied for its interactions with nucleic acids, particularly DNA.
Medicine: This compound and its derivatives have shown potential as anticancer agents due to their ability to bind to DNA and interfere with cellular functions.
Mécanisme D'action
The mechanism of action of benzo[b]quinolizinium, bromide involves its interaction with nucleic acids. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA . This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can act as a fluorescent probe, allowing for the detection and quantification of nucleic acids in biological samples .
Comparaison Avec Des Composés Similaires
Benzo[b]quinolizinium, bromide can be compared with other similar compounds, such as:
Naphtho[1,2-b]quinolizinium: This compound has a similar structure but with a naphthalene ring instead of a benzene ring.
3-arylnaphtho[1,2-b]quinolizinium: These derivatives exhibit pronounced fluorosolvatochromic properties, making them useful as optical probes for characterizing different media.
The uniqueness of this compound lies in its versatile chemical reactivity and its ability to interact with nucleic acids, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
7547-88-8 |
|---|---|
Formule moléculaire |
C13H10BrN |
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
benzo[b]quinolizin-5-ium;bromide |
InChI |
InChI=1S/C13H10N.BrH/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H/q+1;/p-1 |
Clé InChI |
PIYWJWXEZWYQDR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[Br-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8700022.png)
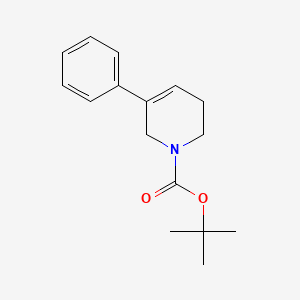
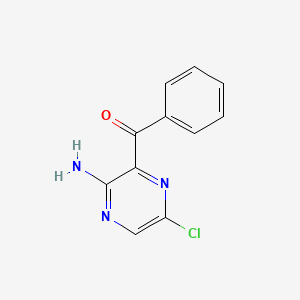
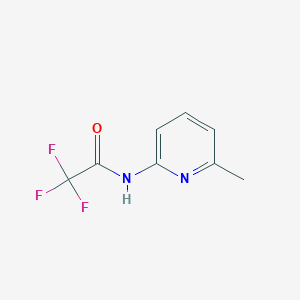
![6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-hydroxy-5H-1,4-dithiino[2,3-c]pyrrol-5-one](/img/structure/B8700043.png)
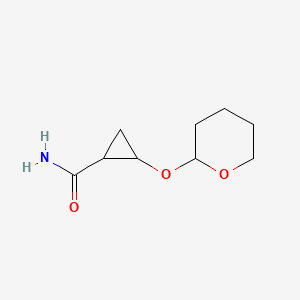
![{4-[3-(2-Methanesulfinyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8700052.png)
